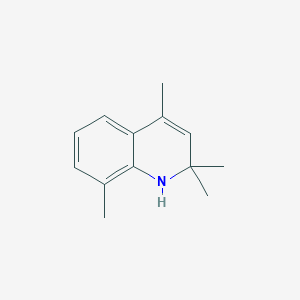
2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Vue d'ensemble
Description
“2,2,4,8-Tetramethyl-1,2-dihydroquinoline” is a chemical compound . It is a derivative of quinoline . The molecule contains a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been studied over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst . The process involves the condensation of aniline with acetone . Another study discusses the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over selected organosulfonic acid silica catalysts .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H17N . The molecular weight is 187.28 g/mol . The structure includes a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
The chemical reactions of 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. For example, the photoinduced addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 187.28 g/mol . The compound is a derivative of quinoline .
Applications De Recherche Scientifique
Radical Intermediates and Antioxidant Activity
2,2,4,8-Tetramethyl-1,2-dihydroquinoline has been studied for its role in oxidation processes and radical formation. For instance, an EPR study demonstrated that 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radicals observed in heptane solution decay by second-order processes and react with oxygen to form nitroxides, albeit slowly for the 8-methyl derivative. This research provides insights into the antioxidant properties of this class of compounds (Gunstone et al., 1991).
Proton Transfer Dynamics
The compound's proton transfer dynamics in different states and solvents have been extensively studied. Investigations into the absorption and fluorescence spectra of various substituted 1,2-dihydroquinolines, including 2,2,4,8-tetramethyl derivatives, across different pH ranges, have provided valuable data on the proton transfer mechanisms and quantum yields in both ground and excited states (Lygo et al., 2010).
Photolysis and Photoaddition
Studies on the steady-state photolysis of this compound in various solvents, like water and methanol, have led to the identification of specific reaction products. These findings shed light on the mechanisms of photoinduced reactions involving 1,2-dihydroquinolines (Nekipelova et al., 1999).
Synthesis and Characterization of Metal Complexes
There has been significant research in synthesizing and characterizing metal complexes involving this compound derivatives. These studies are crucial for understanding the pharmacological importance and potential applications of these compounds in various fields, including chemistry and medicine (Patel & Patel, 2017).
Applications in Organic Synthesis
The compound has been utilized in organic synthesis processes, like the AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of certain substrates, demonstrating its utility in constructing N-heterocyclic rings (Kothandaraman et al., 2009).
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
The compound contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic)
Molecular Mechanism
One study suggests that under the influence of anhydrous aluminum chloride, cyclohexane converts 2,2,4-trimethyl-1,2-dihydroquinoline to the tetrahydro derivative and alkylates it at the 7-position with simultaneous reduction of the ALbond
Propriétés
IUPAC Name |
2,2,4,8-tetramethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVSRHOUFJATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394203 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6848-19-7 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




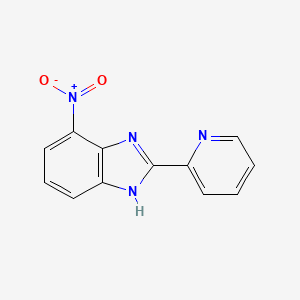
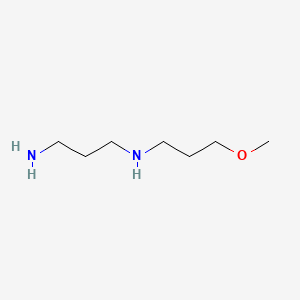



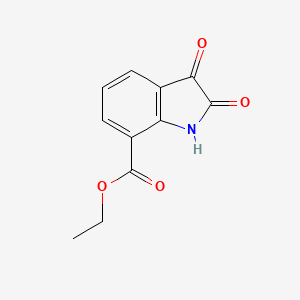
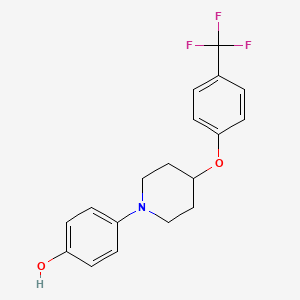
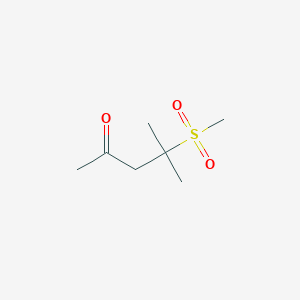
![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)

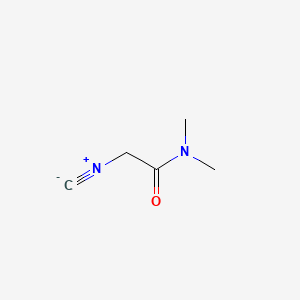
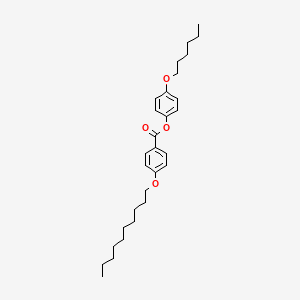
![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)